

An In-depth Technical Guide to 5-trans U-46619

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5-trans U-46619**, a synthetic prostaglandin analogue. While literature specifically detailing the biological activities of **5-trans U-46619** is limited, this document synthesizes the available information and provides an indepth analysis of its well-characterized cis-isomer, U-46619, to offer insights into its potential pharmacological profile. The primary reported activity of **5-trans U-46619** is the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1). In contrast, its stereoisomer, U-46619, is a potent thromboxane A2 (TP) receptor agonist. This guide presents key physicochemical properties, details the known biological activities, and outlines relevant experimental protocols and signaling pathways associated with these compounds.

Introduction

5-trans U-46619 is the trans-isomer of U-46619, a stable synthetic analogue of the prostaglandin endoperoxide PGH2.[1] While U-46619 has been extensively studied as a potent thromboxane A2 (TP) receptor agonist, significantly less is known about the specific biological functions of its 5-trans counterpart. The key reported activity for **5-trans U-46619** is its ability to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the inflammatory cascade. This guide aims to consolidate the existing data on **5-trans U-46619** and leverage the extensive knowledge of U-46619 to provide a thorough technical resource.

Physicochemical Properties



A summary of the key physicochemical properties for both **5-trans U-46619** and its cis-isomer U-46619 is presented in Table 1.

Property	5-trans U-46619	U-46619
Molecular Weight	350.5 g/mol	350.49 g/mol [1]
Molecular Formula	C21H34O4	C ₂₁ H ₃₄ O ₄ [1]
CAS Number	330796-58-2	56985-40-1[1]
Synonyms	5,6-trans U-46619	9,11-Dideoxy-9α,11α- methanoepoxy PGF ₂ α
Chemical Structure	(5E,13E)-7-[(1R,2R,3S,5S)-3- [(S,E)-3-hydroxyoct-1-enyl]-8- oxabicyclo[3.2.1]octan-2- yl]hept-5-enoic acid	(5Z)-7-[(1R,4S,5S,6R)-6- [(1E,3S)-3-Hydroxyoct-1-en-1- yl]-2-oxabicyclo[2.2.1]heptan- 5-yl]hept-5-enoic acid[1]

Biological Activity and Signaling Pathways 5-trans U-46619: Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition

The primary documented biological activity of **5-trans U-46619** is the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1). mPGES-1 is a key enzyme in the biosynthesis of prostaglandin E2 (PGE2), a potent pro-inflammatory mediator.[2][3] By inhibiting mPGES-1, **5-trans U-46619** can reduce the production of PGE2, suggesting potential anti-inflammatory applications.[2]

U-46619: A Potent Thromboxane A2 Receptor Agonist

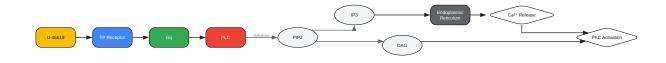
U-46619, the cis-isomer of **5-trans U-46619**, is a well-established and potent agonist of the thromboxane A2 (TP) receptor.[1][4] Activation of the TP receptor by U-46619 initiates a cascade of intracellular signaling events that are crucial in various physiological and pathophysiological processes, including platelet aggregation and smooth muscle contraction.[4] [5]



The primary signaling pathway activated by U-46619 involves the Gq alpha subunit of the G protein-coupled TP receptor.[6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[7][8] The elevated intracellular Ca²⁺ and DAG collectively activate protein kinase C (PKC).

U-46619-mediated TP receptor activation also engages other significant signaling pathways, including the RhoA/Rho-kinase (ROCK) pathway, which plays a crucial role in Ca²⁺ sensitization of the contractile machinery in smooth muscle cells, and the extracellular signal-regulated kinase (ERK1/2) pathway, which is involved in cell proliferation and differentiation.[9] [10][11]

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by the TP receptor agonist U-46619.



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Caption: Gq/PLC Signaling Pathway Activated by U-46619.



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Caption: RhoA/ROCK Signaling Pathway in Smooth Muscle Contraction.





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Caption: ERK1/2 Signaling Pathway Downstream of TP Receptor.

Experimental Protocols Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition Assay

This cell-free assay is designed to screen for inhibitors of mPGES-1.[12][13]

- Source of Enzyme: Microsomes are prepared from cells stimulated to express mPGES-1, such as interleukin-1β-stimulated A549 cells.[12]
- Reaction Mixture: The reaction typically contains a buffer (e.g., phosphate buffer), glutathione (GSH) as a cofactor, the microsomal enzyme preparation, and the test compound (e.g., **5-trans U-46619**).[14]
- Initiation: The reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).
 [14]
- Detection: The production of PGE2 is measured, often using techniques like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
- Analysis: The inhibitory activity is determined by comparing the amount of PGE2 produced in the presence of the test compound to a control reaction without the inhibitor. IC50 values can be calculated from dose-response curves.[14]

Platelet Aggregation Assay (for U-46619)

This assay measures the ability of an agonist like U-46619 to induce platelet aggregation.[5] [15][16]



- Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging whole blood. Alternatively, whole blood aggregometry can be performed.[15][16]
- Instrumentation: A lumi-aggregometer is commonly used, which measures changes in light transmission as platelets aggregate.[5]
- Procedure:
 - PRP or whole blood is placed in a cuvette and warmed to 37°C with constant stirring.
 - A baseline light transmission is established.
 - The agonist (U-46619) is added to the sample.
 - The change in light transmission is recorded over time. Increased light transmission indicates platelet aggregation.
- Data Analysis: The extent and rate of aggregation are quantified. Dose-response curves can be generated to determine the EC₅₀ of the agonist.

Vascular Smooth Muscle Contraction Assay (for U-46619)

This ex vivo assay assesses the contractile effect of compounds on isolated blood vessels.[10] [17][18]

- Tissue Preparation: Segments of arteries (e.g., rat caudal artery, human subcutaneous resistance arteries) are dissected and mounted in an organ bath or on a wire myograph.[17]
 [18]
- Experimental Setup: The organ bath contains a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂). The tension of the arterial ring is recorded isometrically.
- Procedure:
 - The tissue is allowed to equilibrate under a resting tension.



- Cumulative concentrations of the test compound (U-46619) are added to the bath.
- The resulting changes in tension (contraction) are recorded.
- Data Analysis: Concentration-response curves are constructed to determine the potency (EC₅₀) and efficacy (maximum contraction) of the compound.

Summary and Future Directions

5-trans U-46619 is a molecule of interest primarily due to its reported inhibitory activity against mPGES-1. However, a significant gap in knowledge exists regarding its broader pharmacological profile. In contrast, its cis-isomer, U-46619, is a well-characterized and potent TP receptor agonist, with its signaling pathways and physiological effects extensively documented.

Future research should focus on a more detailed characterization of **5-trans U-46619** to determine:

- Its selectivity for mPGES-1 over other prostanoid pathway enzymes.
- Its potential activity at TP receptors and other prostanoid receptors.
- Its in vivo efficacy in models of inflammation and pain.
- A direct comparison of its biological activities with U-46619.

A thorough understanding of the structure-activity relationship between these two isomers will be invaluable for the development of novel therapeutic agents targeting the prostanoid signaling pathways.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 5-trans U-46619]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1257229#5-trans-u-46619-molecular-weight]

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